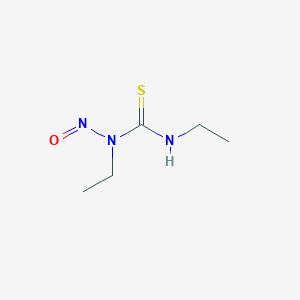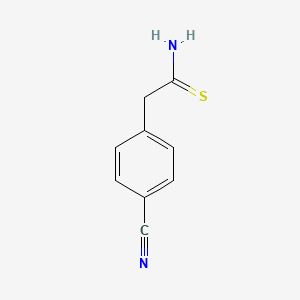
2-(4-Cyanophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)ethanethioamide is an organic compound with the molecular formula C9H8N2S It is a derivative of ethanethioamide, where the ethanethioamide group is substituted with a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)ethanethioamide typically involves the reaction of 4-cyanobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyanophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or dimethylformamide under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ethanethioamide derivatives
Applications De Recherche Scientifique
2-(4-Cyanophenyl)ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Cyanophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Cyanophenyl)ethanethioamide
- 2-(4-Cyanophenoxy)ethanethioamide
- 2-(4-Cyanophenyl)ethanamide
Uniqueness
This compound is unique due to the presence of both the cyano and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with potential applications in various fields. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H8N2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)ethanethioamide |
InChI |
InChI=1S/C9H8N2S/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) |
Clé InChI |
SSALCCJJNQVZMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=S)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


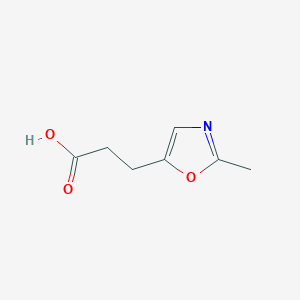
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
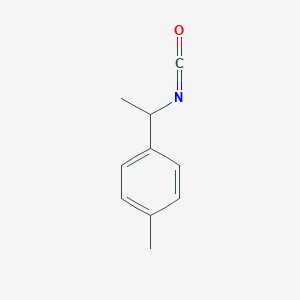
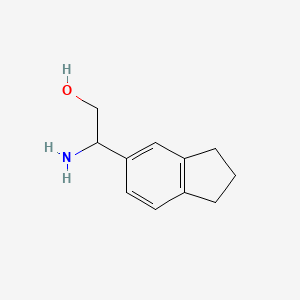


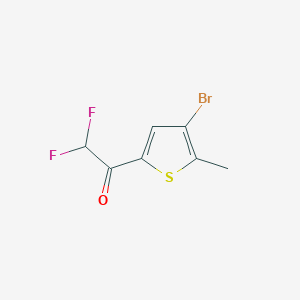
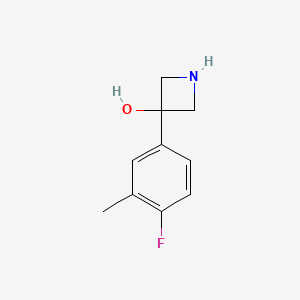
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
